molecular formula C14H16Cl2N2O2 B13512831 1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride

1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride

Cat. No.: B13512831
M. Wt: 315.2 g/mol
InChI Key: IXVMHYNFKYXKJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure and Properties The compound 1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride (CAS: 2680543-01-3) has the molecular formula C₁₄H₁₆Cl₂N₂O₂ and a molecular weight of 315.20 g/mol . Its SMILES notation is C1COC2=C(O1)C=CC(=C2)C3=CC=CC(=N3)CN, reflecting a pyridine ring linked to a 2,3-dihydro-1,4-benzodioxin moiety and an amine group protonated as a dihydrochloride salt. The InChIKey PDKNNQRSEHWGHR-UHFFFAOYSA-N confirms its unique stereoelectronic profile .

Physicochemical Data
Collision cross-section (CCS) predictions for its adducts include:

Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 243.11281 154.6
[M+Na]⁺ 265.09475 169.5
[M-H]⁻ 241.09825 162.5

Properties

Molecular Formula

C14H16Cl2N2O2

Molecular Weight

315.2 g/mol

IUPAC Name

[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine;dihydrochloride

InChI

InChI=1S/C14H14N2O2.2ClH/c15-9-11-2-1-3-12(16-11)10-4-5-13-14(8-10)18-7-6-17-13;;/h1-5,8H,6-7,9,15H2;2*1H

InChI Key

IXVMHYNFKYXKJZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=CC(=N3)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in neurotransmitter regulation and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Benzodioxin-Containing Amines

Compound Name (CAS) Key Structural Features Molecular Formula Molecular Weight Biological/Commercial Relevance
Target Compound (2680543-01-3) Pyridin-2-yl, dihydrochloride salt C₁₄H₁₆Cl₂N₂O₂ 315.20 Research chemical (no patents or literature)
C-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-C-furan-2-yl-methylamine HCl (1185300-02-0) Furan-2-yl substituent C₁₃H₁₄ClNO₃ 283.71 Available commercially (Parchem)
(6-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine HCl (1956321-47-3) Chloro-substitution on benzodioxin C₉H₁₁Cl₂NO₂ 248.10 Potential bioactivity (no data)
[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methanamine HCl Cyclopentyl spacer C₁₅H₂₀ClNO₂ 281.78 Discontinued (CymitQuimica)
Cyclopropyl(2,3-dihydro-1,4-benzodioxin-6-yl)methanamine HCl (sc-353181) Cyclopropyl group C₁₂H₁₄ClNO₂ 247.70 High purity (Santa Cruz Biotech)

Key Differences and Implications

Salt Forms and Solubility :

  • The dihydrochloride salt improves aqueous solubility compared to free-base analogs (e.g., Cyclopropyl derivatives in ).

Biological Activity: While direct data for the target compound is lacking, flavones and coumarins with 1,4-dioxane rings (e.g., 3',4'-dioxino flavone) exhibit antihepatotoxic activity by modulating liver enzymes (SGOT, SGPT) . The pyridine ring in the target compound may mimic flavonoid interactions but with distinct pharmacokinetics.

Commercial Availability :

  • Many analogs (e.g., furan- or cyclopropyl-containing) are marketed as research chemicals (Parchem, Santa Cruz Biotech), while the target compound remains understudied .

Research and Development Status

  • Synthetic Routes : Evidence from Ugi-Azide reactions (e.g., tetrazole derivatives in ) suggests multicomponent strategies could be adapted for synthesizing benzodioxin-pyridine hybrids.
  • Regulatory Status: No patents or literature exist for the target compound, highlighting its novelty .

Biological Activity

1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C14H16Cl2N2O2. Its chemical structure consists of a pyridine ring substituted with a 2,3-dihydro-1,4-benzodioxin moiety, which is crucial for its biological activity. The compound's structural characteristics can be summarized as follows:

Property Value
Molecular FormulaC14H16Cl2N2O2
Molecular Weight303.19 g/mol
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC=CC(=N3)CN
InChIInChI=1S/C14H16Cl2N2O2/c15-9-11-2-1-3-12(16-11)10-4-5-13-14(8-10)18-7-6-17-13/h1-5,8H,6-7,9,15H2

Biological Activity

The biological activity of 1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride has been explored in various studies. While specific literature directly detailing its effects is limited, related compounds and their mechanisms provide insights into potential activities.

Research indicates that compounds with similar structures often exhibit interactions with various biological targets:

  • Neuroprotective Effects : Compounds containing benzodioxin structures have been studied for their neuroprotective properties. For instance, they may mitigate oxidative stress-induced neuronal damage by modulating reactive oxygen species (ROS) levels and apoptosis pathways .
  • Anticancer Activity : Some derivatives of pyridine and benzodioxin have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. This may involve the modulation of signaling pathways associated with cell survival and death .
  • Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

While specific case studies on the dihydrochloride form are scarce, several studies on related compounds provide valuable context:

Case Study 1: Neuroprotection

A study evaluated the neuroprotective capacity of a related compound in an in vitro model of Parkinson's disease. The results indicated significant protection against neurotoxic agents (e.g., 6-hydroxydopamine), with mechanisms involving the inhibition of ROS accumulation and activation of caspase pathways leading to apoptosis .

Case Study 2: Anticancer Activity

Another investigation focused on a series of small molecules similar to 1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride that targeted cancer cell lines. The compounds exhibited selective cytotoxicity against specific cancer types while sparing normal cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]methanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 2,3-dihydro-1,4-benzodioxin derivatives with pyridine intermediates. For example, solvent-free synthesis under reflux with dimethylformamide-dimethylacetal (DMF-DMA) can yield intermediates like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone derivatives, which are further functionalized . Optimization may include adjusting molar ratios (e.g., 1:1.2 for ketone:DMF-DMA), reaction time (10–12 hours), and purification via recrystallization (e.g., using n-butanol). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the benzodioxin and pyridine moieties. For example, aromatic protons in the benzodioxin ring appear at δ 6.7–7.1 ppm, while pyridyl protons resonate at δ 8.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 343.15 for intermediates) .
  • IR Spectroscopy : Key peaks include C-O-C stretching (1250–1150 cm1^{-1}) for the benzodioxin ring and N-H bending (1600–1500 cm^{-1) for the methanamine group .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives targeting specific biological receptors?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (e.g., AutoDock Vina) can predict binding affinities to receptors like serotonin or dopamine transporters. For example, optimizing the dihydrobenzodioxin-pyridine scaffold for π-π stacking interactions or hydrogen bonding with active sites . ICReDD’s integrated computational-experimental workflows are recommended to accelerate reaction discovery .

Q. What strategies mitigate stability issues during storage or biological assays?

  • Methodological Answer :

  • Storage : Store in sealed glass containers at 2–8°C, protected from light and moisture. Stability tests under accelerated conditions (40°C/75% RH for 6 months) can identify degradation products .
  • Handling : Use inert atmospheres (N2_2/Ar) during synthesis to prevent oxidation. For biological assays, dissolve in DMSO (≤0.1% v/v) to avoid solvent-induced aggregation .

Q. How can contradictory data on solubility or bioactivity be systematically resolved?

  • Methodological Answer : Apply Design of Experiments (DoE) to isolate variables. For solubility discrepancies:

  • Factorial Design : Vary pH (4–10), temperature (25–37°C), and co-solvents (e.g., PEG-400) to identify optimal conditions .
  • Statistical Analysis : Use ANOVA to determine significant factors (e.g., pH accounts for 70% variance in solubility) . For bioactivity, validate assays with positive controls (e.g., known receptor agonists/antagonists) and repeat under standardized protocols.

Q. What mechanistic insights explain the compound’s antihepatotoxic or neuroprotective activity?

  • Methodological Answer :

  • In Vitro Models : Use HepG2 cells treated with hepatotoxins (e.g., CCl4_4) to measure ALT/AST reduction. Pre-treatment with the compound at 10–50 µM for 24 hours can assess dose-dependent protection .
  • Pathway Analysis : Western blotting for Nrf-2/ARE pathways or ROS scavenging assays (e.g., DCFH-DA) can elucidate antioxidant mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.